REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:18])[NH:10][C:11]1(O)[CH:16]=[CH:15][CH:14]=[N:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:21]([O:25][C:26](=[O:29])[CH2:27]Br)([CH3:24])([CH3:23])[CH3:22].C1C[O:33]CC1>>[CH2:1]([O:8][C:9]([NH:10][C:11]1[C:12](=[O:33])[N:13]([CH2:27][C:26]([O:25][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:29])[CH:14]=[CH:15][CH:16]=1)=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
benzyl-3-hydroxypyridin-3-yl-carbamate
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1(CN=CC=C1)O)=O
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
13.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CBr)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It is stirred still for 15 minutes at 0° C. and subsequently at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in dryness
|
Type
|
ADDITION
|
Details
|
treated with ca. 50 mL of diethylether
|
Type
|
CUSTOM
|
Details
|
the resulting suspension is precipitated in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with a little amount of ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |